Foretinib

Catalog No.
S548153
CAS No.
849217-64-7
M.F
C34H34F2N4O6
M. Wt
632.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foretinib

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

The exact mass of the compound Foretinib is 632.24464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Foretinib mechanism of action multikinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Foretinib exerts its anti-tumor effects through a multi-pronged mechanism, directly targeting cancer cells and their supportive microenvironment.

  • Induction of Apoptotic Cell Death: this compound triggers caspase-2-mediated mitochondrial apoptosis. Activation of caspase-2 leads to mitochondrial membrane permeabilization, a key step in the intrinsic apoptotic pathway [1].
  • Inhibition of Proliferation and Cell Cycle Arrest: Treatment with this compound results in a G2/M cell cycle arrest [2]. This is associated with decreased expression of key cell cycle regulators like Cdk1, Cyclin B1, and Plk1 [1].
  • Induction of Mitotic Catastrophe: In chronic myelogenous leukemia (CML) cells, this compound induces mitotic catastrophe (MC), a form of cell death that occurs from premature or inappropriate entry into mitosis. This is characterized by increased cell size, spindle assembly checkpoint anomalies, and enhanced ploidy. This process is driven by a JNK-dependent inhibition of Plk1 expression and is independent of the caspase-2-mediated apoptosis [1].
  • Inhibition of Invasion and Metastasis: By blocking c-MET and HGF/SF signaling, this compound significantly reduces cancer cell adhesion, migration, and invasion [2].
  • Overcoming Multidrug Resistance (MDR): Recent research shows this compound inhibits the efflux function of ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters [3]. This chemosensitizes resistant cancer cells, increasing the intracellular accumulation and efficacy of substrate chemotherapeutic drugs like doxorubicin and mitoxantrone [3].

The following diagram illustrates the core signaling pathways disrupted by this compound and the resulting biological effects in tumor cells.

foretinib_mechanism cluster_targets This compound Inhibition Targets cluster_effects Cellular & Therapeutic Outcomes This compound This compound MET c-MET Receptor This compound->MET VEGFR2 VEGFR2 Receptor This compound->VEGFR2 ABC_Transporters ABCB1/ABCG2 Transporters This compound->ABC_Transporters PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK JNK JNK Pathway MET->JNK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Chemosensitization Reversal of Multidrug Resistance ABC_Transporters->Chemosensitization Anti_Survival ↓ Survival (Induction of Apoptosis) PI3K_AKT->Anti_Survival Anti_Proliferation ↓ Proliferation (G2/M Cell Cycle Arrest) RAS_MAPK->Anti_Proliferation Anti_Invasion ↓ Invasion & Metastasis RAS_MAPK->Anti_Invasion Mitotic_Catastrophe Mitotic Catastrophe JNK->Mitotic_Catastrophe Anti_Angiogenesis ↓ Angiogenesis

This diagram summarizes the multi-targeted mechanism of action of this compound, from receptor inhibition to downstream biological effects.

Experimental Evidence & Preclinical Models

This compound's efficacy and mechanisms have been validated across various experimental protocols and cancer models, as summarized below.

Cancer Model Key Experimental Findings Reference
Chronic Myelogenous Leukemia (CML) Decreased viability and clonogenic potential; induced mitotic catastrophe and caspase-2-mediated apoptosis in both Imatinib-sensitive and resistant cells. [1]
Ovarian Cancer Blocked tumor progression and invasion in genetic mouse models; reduced tumor burden and metastasis in xenografts; induced anoikis (detachment-induced cell death); inhibited adhesion and migration in 3D omental models. [2]
Multidrug-Resistant (MDR) Cancer Inhibited ABCB1 and ABCG2 efflux function; increased intracellular accumulation of Rho 123 and chemotherapeutics; synergized with doxorubicin and mitoxantrone in MDR cell lines (MES-SA/DX5, MCF-7/MX). [3]
Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are outlines of key methodologies used in the cited research.

  • Cell Viability and Clonogenic Assay: Cell viability was measured using assays like MTT, which assesses metabolic activity. To evaluate long-term reproductive potential, a clonogenic assay was performed, where a low density of cells is plated, treated with this compound, and allowed to grow into colonies, which are then counted to determine survival fraction [1] [4].
  • Flow Cytometry for Cell Cycle and Apoptosis: After treatment, cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M) and the sub-G0/G1 population (indicative of apoptosis) [1] [2].
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-MET, total c-Met, p-AKT, cleaved caspase-3, Cyclin B1). Detection is achieved using conjugated secondary antibodies and chemiluminescence [2].
  • Adhesion, Migration, and Invasion Assays:
    • Adhesion: Cells are pre-treated with this compound and plated on matrices (e.g., collagen). Non-adherent cells are washed away after a period, and adherent cells are quantified.
    • Migration (Wound Healing): A "wound" is scratched in a confluent cell monolayer, and closure is monitored over time with this compound treatment.
    • Invasion (Boyden Chamber): Cells are placed in an insert coated with Matrigel (a basement membrane matrix). Cells that invade through the Matrigel and membrane to the lower chamber are counted after a set period [2].
  • ABCB1/ABCG2 Efflux Function Assay: MDR and parental cells are incubated with a fluorescent substrate (e.g., Rho 123 for ABCB1) in the presence or absence of this compound. The intracellular accumulation of the fluorescent dye is measured by flow cytometry, with increased fluorescence indicating inhibition of the efflux pump [3].

Research Implications and Development Status

This compound has demonstrated a unique and multifaceted mechanism, particularly in its ability to induce mitotic catastrophe and reverse multidrug resistance, providing a strong rationale for its further investigation [1] [3]. However, its clinical development has faced challenges. Phase II trials in molecularly unselected populations, such as metastatic gastric cancer, showed limited efficacy [5] [6]. In contrast, more promising activity was observed in biomarker-selected patients, such as those with papillary renal cell carcinoma harboring germline MET mutations, where an overall response rate of 13.5% was reported, and 50% of patients with the mutation responded [5] [6]. As of now, this compound has not received FDA approval and its clinical development appears to be halted [7] [5].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Foretinib functions as a small-molecule ATP-competitive inhibitor, binding to the adenosine triphosphate pockets of multiple receptor tyrosine kinases [1]. Its primary mechanism involves inhibiting the phosphorylation of these receptors, which in turn blocks their activation and disrupts critical downstream signaling cascades, including the MAPK and PI3K/AKT pathways [2] [1]. This disruption affects multiple cellular processes crucial for tumor survival and growth.

The following diagram illustrates the key signaling pathways targeted by this compound and its functional consequences in cancer cells:

G cluster_1 Ligand-Receptor Interaction cluster_2 This compound Inhibition cluster_3 Downstream Signaling Pathways cluster_4 Functional Consequences in Cancer HGF HGF cMet cMet HGF->cMet Binds VEGFA VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds This compound This compound This compound->cMet Inhibits This compound->VEGFR2 Inhibits pMet p-Met (Inactive) MAPK MAPK Pathway (Proliferation) pMet->MAPK PI3K PI3K/AKT Pathway (Survival) pMet->PI3K pVEGFR2 p-VEGFR2 (Inactive) pVEGFR2->PI3K Angiogenesis Angiogenesis pVEGFR2->Angiogenesis Proliferation Proliferation MAPK->Proliferation Survival Survival PI3K->Survival Invasion Invasion PI3K->Invasion

Key signaling pathways targeted by this compound and its functional consequences in cancer cells.

Preclinical and Clinical Findings

Preclinical Efficacy

Preclinical studies demonstrated that this compound blocks multiple stages of tumor progression. In ovarian cancer models, it inhibited c-Met activation, reduced cancer cell adhesion, blocked migration and invasion, induced anoikis (a form of cell death after detachment), and reduced proliferation via a G2/M cell cycle arrest [2]. In endometrial cancer models, its anti-tumor effect was linked to the induction of p53-dependent apoptosis [1] [3].

Clinical Trial Results

Clinical trials evaluated this compound in various solid tumors, with the most promising activity observed in papillary renal cell carcinoma (pRCC), particularly in patients with germline MET mutations [4]. However, activity was limited in molecularly unselected populations, such as metastatic gastric cancer [4] [5]. The table below summarizes key clinical outcomes.

Cancer Type Trial Phase Key Results Notes
Papillary RCC II ORR: 13.5%; Median PFS: 9.3 months [4]. ORR was 50% in patients with germline MET mutations vs. 9% in those without [4].
Metastatic Gastric Cancer II Best response: Stable disease (23% intermittent dosing, 20% daily dosing) [4]. No objective response; limited efficacy in molecularly unselected population [4] [5].
Advanced Solid Tumors I Partial responses in medullary thyroid cancer and papillary RCC; established MTD [4]. Dose-limiting toxicities included elevated AST and lipase [4].

Experimental Methodologies

Key experimental protocols from the cited research are detailed below, providing insight into how this compound's effects were evaluated.

In Vitro Proliferation and Cell Cycle Analysis [2]
  • Purpose: To assess the effect of this compound on cancer cell growth and cell cycle distribution.
  • Methodology:
    • Cells are treated with this compound for 24 hours.
    • Cells are fixed, resuspended in a Propidium Iodide (PI)/RNase staining buffer, and analyzed by flow cytometry (e.g., FACS Calibur).
    • The percentage of cells in different cell cycle phases (G0-G1, S, G2/M) and the sub-G0-G1 population (indicative of apoptosis) is determined using analysis software (e.g., FlowJo).
In Vivo Xenograft Models for Tumor Burden and Metastasis [2]
  • Purpose: To evaluate the efficacy of this compound in reducing tumor growth and spread in a live animal model.
  • Methodology:
    • Human ovarian cancer cells (e.g., SKOV3ip1 or HeyA8) are injected intraperitoneally (i.p.) into female athymic nude mice.
    • After tumor initiation (e.g., 4-11 days post-injection), mice are treated with this compound or a vehicle control.
    • Tumor burden and metastasis are quantified at the endpoint. In one study, this compound treatment resulted in an 86% inhibition of overall tumor burden and a 67% inhibition of metastasis [2].
Apoptosis Detection via Caspase-3 Activity Assay [1]
  • Purpose: To determine if observed growth inhibition is due to the induction of apoptosis.
  • Methodology:
    • Endometrial cancer cells are treated with this compound (e.g., 3 μM) or a vehicle for 48 hours.
    • An activated caspase-3 in situ detection assay is performed.
    • Apoptotic cells are visualized via fluorescence (FITC-labeled) and counted using a FACScan device.

Key Insights for Researchers

  • Patient Selection is Critical: The clinical trajectory of this compound underscores a fundamental lesson in oncology drug development. Its efficacy was highly dependent on specific molecular alterations, such as MET mutations in pRCC [4]. Future efforts with similar agents require robust biomarker-driven patient selection strategies.
  • Rationale for Multi-Kinase Inhibition: Preclinical data suggests that simultaneously targeting pro-invasive (c-Met) and pro-angiogenic (VEGFR-2) pathways can synergistically block tumor progression and metastasis [2]. This provides a strong rationale for developing multi-kinase inhibitors.
  • Understanding Resistance Mechanisms: Research showing that this compound can restore lapatinib and trastuzumab sensitivity in AXL-overexpressing cell lines [4] highlights the role of alternative RTKs in mediating resistance to targeted therapies. Inhibiting nodes like AXL could be a viable strategy to overcome treatment resistance.

This compound served as an important proof-of-concept for multi-kinase inhibition. While its clinical development was halted, the knowledge gained from its study, particularly regarding the central role of c-Met signaling and the necessity of biomarker selection, continues to inform the development of subsequent targeted therapies.

References

Foretinib targets MET VEGFR2 kinases

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Mechanistic Insights

Foretinib's design allows it to simultaneously block the activity of both MET and VEGFR2.

  • Binding Mode: As a Type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the kinase domain, occupying a hydrophobic pocket adjacent to the ATP-binding site. This mechanism offers potential advantages in potency and selectivity compared to Type I ATP-competitive inhibitors [1].
  • Key Structural Motifs: The molecular structure of this compound incorporates specific pharmacophores essential for dual activity [2]:
    • A flat heteroaromatic system (common in VEGFR2 inhibitors) that interacts with the hinge region of the kinase.
    • A central aryl spacer.
    • Functional groups like amides that form hydrogen bonds with key amino acid residues (e.g., Glu885 and Asp1046 in VEGFR2).
    • A terminal hydrophobic moiety that extends into the allosteric back pocket, a feature characteristic of Type II c-Met inhibitors often referred to as the '5-atom rule' [2].

Signaling Pathways & Synergistic Action

The rationale for dual inhibition lies in the synergistic roles of MET and VEGFR2 in promoting aggressive tumor phenotypes. The following diagram illustrates how this compound disrupts these key signaling pathways.

G HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P1 PI3K/AKT/mTOR (Cell Survival) MET->P1 P2 RAS/RAF/MEK/ERK (Proliferation) MET->P2 P3 SRC/FAK (Migration/Invasion) MET->P3 P4 STAT3 (Growth) MET->P4 VEGFR2->P1 VEGFR2->P2 O1 Cell Proliferation & Survival P1->O1 O2 Angiogenesis P1->O2 P2->O1 P2->O2 O3 Invasion & Metastasis P3->O3 P4->O1 Inhibitor This compound Inhibitor->MET Blocks Inhibitor->VEGFR2 Blocks

Synergistic inhibition of MET and VEGFR2 signaling by this compound disrupts key cancer-promoting pathways [3] [1].

Key Experimental Evidence & Protocols

This compound's efficacy has been evaluated through various preclinical and clinical studies.

Clinical Trial Data (Phase II in PRCC)

A pivotal phase II trial evaluated this compound in 74 patients with metastatic papillary renal cell carcinoma (PRCC), a cancer often driven by MET alterations [4].

Outcome Measure Result Key Biomarker Correlation
Overall Response Rate (ORR) 13.5% (by RECIST 1.0) ORR was 50% (5 of 10 pts) with germline MET mutations vs. ~9% (5 of 57 pts) without [4]
Progression-Free Survival (PFS) Median 9.3 months Not reported in summary
Overall Survival (OS) Median not reached Not reported in summary
Most Frequent Adverse Events Fatigue, hypertension, GI toxicities, non-fatal pulmonary emboli [4] N/A
Preclinical Experimental Workflow

Preclinical studies often follow a standard workflow to establish the rationale for therapy. The diagram below outlines a typical protocol for evaluating this compound in a specific cancer type.

G Start 1. In-Vitro Analysis A Select cell lines (MET-amplified/overexpressing vs. MET-normal) Start->A B Treat with this compound (Dose-response) A->B C Assay Endpoints: - Cell Viability (IC₅₀) - Apoptosis - Phospho-Blotting (p-MET, p-VEGFR2, p-AKT, p-ERK) B->C D 2. In-Vivo Validation C->D E Establish Xenograft/ PDX Models D->E F Administer this compound (Intermittent vs. Daily Dosing) E->F G Measure Outcomes: - Tumor Volume - Metastasis - Immunohistochemistry (IHC for biomarkers) F->G H 3. Clinical Correlation G->H I Biomarker Analysis (MET status, response, survival) H->I

Generalized preclinical workflow for evaluating this compound's efficacy, from in-vitro models to in-vivo validation [5] [4].

  • Key In-Vitro Protocol (Gastric Cancer): A typical study involves treating a panel of gastric cancer cell lines (e.g., MET-amplified MKN45 and SNU620 cells vs. MET-low MKN28 cells) with this compound [5].
    • Cell Lines: MET-amplified MKN45, SNU620; MET-low MKN28 as a control [5].
    • Treatment: this compound at varying concentrations for dose-response.
    • Endpoints: Cell viability (IC₅₀ calculation), apoptosis assays (Annexin V/PI), and Western blotting to assess inhibition of downstream pathways (e.g., reduced p-AKT, p-ERK) [5].

Research Considerations

  • Dosing Schedules: Clinical trials have explored both intermittent (e.g., 240 mg once daily for 5 days every 14 days) and daily (e.g., 80 mg daily) dosing regimens to optimize efficacy and manage toxicity [4].
  • Predictive Biomarkers: Response to this compound is strongly associated with specific MET alterations. In PRCC, the presence of germline MET mutations was highly predictive of response [4]. In other tumors, MET amplification or overexpression are key biomarkers for patient stratification [5].
  • Combination Strategies: Preclinical evidence suggests investigating this compound in combination with other agents, such as chemotherapy (docetaxel) or targeted therapies like trastuzumab, to enhance antitumor activity and overcome resistance [5].

References

Foretinib preclinical studies tumor models

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Foretinib Preclinical Studies

Cancer Type Model System (Cell Line/Animal) Key Findings & Mechanism of Action Efficacy Metrics & Outcomes Citation

| Colorectal Carcinoma (CRC) | In vivo: CT26, MC38 mouse models | - Increased tumor cell PD-L1 via JAK2-STAT1 pathway.

  • Enhanced CD8+ T cell infiltration; reduced immunosuppressive cells.
  • Synergy with anti-PD-1 antibody. | Combination Therapy: 83% tumor regression (CT26); 50% (MC38). Significant inhibition of metastasis and prolonged survival. | [1] | | Triple-Negative Breast Cancer (TNBC) | In vitro & In vivo: MDA-MB-231 xenografts | - Down-regulated p-MET/HGF signaling.
  • Induced G2/M cell cycle arrest and apoptosis. | Tumor Growth Inhibition: 42.8% (15 mg/kg); 79.2% (50 mg/kg). No significant weight loss in mice. | [2] | | Esophageal Adenocarcinoma (EAC) | In vitro & In vivo: OE33 xenograft and peritoneal models | - Overcame resistance to HER2 inhibition (lapatinib) in MET/HER2 co-activated models.
  • Enhanced apoptosis. | Combination Therapy: Significant enhancement of overall survival in survival models compared to single agents. | [3] | | Hepatocellular Carcinoma (HCC) | In vitro & In vivo: SK-HEP1, patient-derived xenografts | - Inhibited angiogenesis; induced tumor cell apoptosis (increased Bim, p27).
  • G2/M cell cycle arrest. | Survival: Significant prolongation of mouse overall survival in an orthotopic model. | [4] | | Ovarian Cancer | In vitro & In vivo: Genetic mouse model, xenografts | - Inhibited c-Met activation, cell adhesion, migration, invasion.
  • Induced G2/M arrest and anoikis. | Tumor Burden: 86% inhibition. Metastasis: 67% inhibition. Blocked tumor progression to invasive adenocarcinoma. | [5] |

This compound's Core Mechanism of Action

This compound exerts its effects by simultaneously targeting multiple receptor tyrosine kinases. The following diagram illustrates its primary mechanism, which involves disrupting key signaling pathways that promote tumor growth and survival.

G cluster_tumor Tumor Cell cluster_endo Endothelial Cell This compound This compound MET MET This compound->MET  Inhibits Phosphorylation VEGFR2 VEGFR2 This compound->VEGFR2  Inhibits Phosphorylation P_MET p-MET (Active) MET->P_MET P_VEGFR2 p-VEGFR2 (Active) VEGFR2->P_VEGFR2 Downstream_Effects_Tumor Downstream Effects (Proliferation, Survival, Migration) P_MET->Downstream_Effects_Tumor Downstream_Effects_Angiogenesis Downstream Effects (Angiogenesis) P_VEGFR2->Downstream_Effects_Angiogenesis HGF HGF HGF->MET  Binds VEGF VEGF VEGF->VEGFR2  Binds

Diagram of this compound's primary mechanism inhibiting c-MET and VEGFR2 signaling.

The primary mechanisms are:

  • Dual Kinase Inhibition: this compound directly inhibits the phosphorylation and activation of c-MET and VEGFR2 [5] [2] [4].
  • Consequences on Tumor Cells: By blocking c-MET signaling (triggered by HGF), this compound suppresses tumor cell proliferation, survival, and migration, and can induce apoptosis and cell cycle arrest [5] [2].
  • Consequences on Tumor Microenvironment (TME): By blocking VEGFR2 signaling (triggered by VEGF), this compound inhibits angiogenesis, cutting off the tumor's blood supply [4]. Furthermore, it can remodel the immune TME by enhancing T-cell infiltration and reducing immunosuppressive cells, creating a more favorable context for immunotherapy [1].

Key Experimental Protocols in Preclinical Studies

The robustness of this compound's preclinical data comes from well-established experimental methodologies. Here are the core protocols used across multiple studies.

In Vitro Assays
  • Cell Viability/Proliferation Assay
    • Method: Cells are treated with this compound for 72 hours. Viability is measured using colorimetric assays like WST-1, which detects mitochondrial dehydrogenase activity in live cells [3].
  • Western Blot Analysis
    • Method: Protein lysates from this compound-treated cells or tumor tissues are analyzed by SDS-PAGE. Membranes are probed with antibodies against targets like p-MET, total MET, p-VEGFR2, and downstream effectors (e.g., p-Akt, p-ERK) to confirm pathway inhibition [2] [3].
  • Cell Cycle Analysis
    • Method: Cells treated with this compound for 24 hours are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (e.g., G2/M arrest) [5] [4].
  • Apoptosis Assay
    • Method: Induction of apoptosis is assessed by flow cytometry to detect a sub-G1 population, or by Western Blot for markers like cleaved caspase-3 and cleaved PARP [5] [3].
  • Migration & Invasion Assays
    • Method: The inhibitory effect on HGF-induced cell migration is typically evaluated using Boyden chamber or similar transwell assays, with or without a Matrigel coating for invasion [5] [4].
In Vivo Studies
  • Subcutaneous Xenograft Models
    • Protocol: Immunodeficient mice are subcutaneously injected with human cancer cells. Once tumors are palpable, mice are randomized and treated with this compound (oral gavage) or vehicle. Tumor volume and body weight are monitored regularly [2] [3].
    • Typical Dosing: 15-50 mg/kg, administered daily or 5 times per week [2] [3].
  • Orthotopic and Metastatic Models
    • Protocol: To better mimic the native tumor microenvironment, cancer cells are implanted into the organ of origin (e.g., liver for HCC). This compound's effect on metastasis and overall survival can be evaluated in these more clinically relevant models [4].
  • Pharmacokinetic (PK) Studies
    • Protocol: Mice receive a single oral dose of this compound. Blood samples are collected at various time points. Plasma concentration is measured by LC-MS/MS to determine key PK parameters like half-life (T1/2) [2].
  • Immunohistochemistry (IHC) of Tumor Tissues
    • Protocol: Harvested tumors are sectioned and stained. IHC for markers like p-MET, HGF, and CD31 (for microvessel density) provides visual confirmation of target engagement and biological effects [2] [4].

Future Research Directions & Considerations

Emerging trends in preclinical oncology highlight several promising avenues for this compound:

  • Rational Combination Therapies: The synergy between this compound and immune checkpoint inhibitors (like anti-PD-1) provides a strong rationale for exploring other combinations, such as with HER2 inhibitors in co-activated tumors [1] [3].
  • Advanced Preclinical Models: Future studies may increasingly utilize more complex models, such as patient-derived organoids (PDOs) and 3D co-culture systems. These models better preserve tumor heterogeneity and the tumor microenvironment, potentially improving the predictive value of preclinical drug testing [6] [7].

References

Foretinib MET amplification mutation significance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Foretinib Research

The following methodologies are commonly used in preclinical studies to evaluate this compound's efficacy and mechanisms of action.

Cell-Based Growth Inhibition Assays

This standard protocol measures the direct effect of this compound on cancer cell proliferation [1] [2].

  • Cell Lines: Use models relevant to your research, such as:
    • Ba/F3 cells: Murine pro-B cells engineered to express specific human MET mutations (e.g., METex14 with D1228H/N/V/Y or Y1230H) [2].
    • Cancer cell lines: Human gastric cancer MKN45 (MET-amplified) or SNU620 (MET-amplified) [1] [3].
  • Procedure:
    • Seed cells in 96-well plates (e.g., (3 \times 10^3) cells/well) [2].
    • After 24 hours, add this compound across a concentration gradient (e.g., from 0.000001 µM to 10 µM) [1] [2].
    • Incubate for 72 hours.
    • Add a cell viability reagent like Cell Counting Kit-8 (CCK-8) [2].
    • Measure absorbance at 450 nm using a plate reader.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression in software like GraphPad Prism [1] [2].
Analysis of Apoptosis and Signaling

These protocols help determine if this compound induces cell death and blocks its target pathways [1].

  • Apoptosis Assay via Flow Cytometry:
    • Treat cells (e.g., MKN45, SNU620) with this compound at the calculated IC₅₀ for 48 hours [1].
    • Stain cells with Annexin V-APC and Propidium Iodide (PI) [1].
    • Analyze using a flow cytometer to quantify the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].
  • Western Blotting for Pathway Inhibition:
    • Treat sensitive cell lines (e.g., MKN45) with this compound (e.g., at 1 µM) for 3 hours [3] [2].
    • Lyse cells and isolate proteins.
    • Perform immunoblotting to detect changes in phosphorylation (activation) levels of key proteins, including:
      • Direct target: phospho-MET [1] [3]
      • Downstream effectors: phospho-AKT, β-catenin [1]

Quantitative Efficacy Data

This compound's activity varies significantly based on the specific MET alteration context and cancer type.

Cancer Model / Context MET Alteration Key Efficacy Findings
Papillary Renal Cell Carcinoma (Phase II Trial) [4] Germline MET mutation; Somatic MET mutation/amplification ORR: 13.5% (entire cohort); ORR: 50% (germline MET mutation subgroup, 5/10 patients); mPFS: 9.3 months
NSCLC (Preclinical Ba/F3 Model) [2] METex14 + secondary D1228H mutation This compound IC₅₀: < 0.1 µM; Potent activity against D1228X/Y1230X resistance mutations
Gastric Cancer (Preclinical Cell Model) [1] MET amplification Growth inhibition & apoptosis in MET-amplified MKN45/SNU620; Reduced cancer stemness (CD44, OCT3/4)
Gastric Cancer (Preclinical) [3] FGFR2 amplification Inhibits phosphorylation of FGFR2 and inter-receptor networks; Effective in FGFR2-amplified KATO-III cells

Mechanism of Action and Resistance

This compound's unique binding mode as a type II inhibitor explains its ability to overcome resistance to type I MET-TKIs. The diagram below illustrates the sequential treatment strategy and this compound's role in tackling resistance.

G cluster_binding Binding Mode Comparison Frontline Frontline Treatment Type Ib MET-TKI (Capmatinib/Tepotinib) Resistance Acquired Resistance On-target MET mutations (D1228X, Y1230X) Frontline->Resistance Treatment Failure SecondLine Second-line Treatment Type II MET-TKI (this compound) Resistance->SecondLine Sequential Strategy BypassRes This compound Bypasses Resistance SecondLine->BypassRes Binds inactive MET (DFG-out) Avoids steric clash with mutations TypeI Type I MET-TKI Binds active MET (DFG-in) Interacts with Y1230 MutTypeI Y1230/D1228 Mutation Disrupts binding Causes resistance TypeI->MutTypeI TypeII Type II MET-TKI (this compound) Binds inactive MET (DFG-out) Long tail interacts with G1163 TypeII->BypassRes

Despite its potential, resistance to this compound can develop. In vitro studies using Ba/F3 cell models show that tertiary mutations in the MET gene (such as G1163X, L1195F/I, and F1200I/L) can emerge as acquired resistance mechanisms to this compound treatment [2].

Detection of MET Alterations

Accurate identification of MET amplification is crucial for patient selection. The table below compares common diagnostic methods.

Method Key Metric Considerations & Challenges

| Fluorescence in situ Hybridization (FISH) [5] [6] | MET/CEP7 ratio Gene Copy Number (GCN) | Gold standard. Distinguishes focal amplification from polysomy. High-level amplification (ratio >5 or GCN ≥10) better predicts response [5]. | | Next-Generation Sequencing (NGS) [5] [6] | Gene Copy Number (GCN) | Comprehensive but may struggle to differentiate focal amplification from polysomy. Co-examination of adjacent genes (e.g., BRAF, CDK6) can help [5]. | | Immunohistochemistry (IHC) [5] | Protein Overexpression | Not always correlated with MET amplification due to tumor heterogeneity. Not recommended for sole patient selection [5]. |

Conclusion for Researchers

This compound represents a strategically important type II MET-TKI, primarily due to its validated ability to overcome the most common on-target resistance mutations that arise after frontline therapy with type Ib MET-TKIs [2]. Its multi-kinase targeting profile also suggests a broader, under-explored potential in cancers with co-activated signaling networks, such as those involving FGFR2 [3]. Future research should focus on optimizing combination therapies and developing next-generation inhibitors to address tertiary resistance mutations.

References

Foretinib dosing schedule intermittent vs daily

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Foretinib Dosing Schedules

Table 1: Efficacy and Patient Demographics from a Phase II Gastric Cancer Study [1] [2] [3]

Parameter Intermittent Dosing Schedule (n=44) Daily Dosing Schedule (n=26)
Dosing Regimen 240 mg/day for 5 consecutive days, every 14 days [1] 80 mg/day [1]
Patient Demographics 74 patients total; 74% male; median age 61 years (range 25-88); 93% had prior therapy [1]
Best Objective Response 0% (No partial or complete responses) [1] 0% (No partial or complete responses) [1]
Stable Disease (SD) Rate 23% (10 patients) [1] 20% (5 patients) [1]
Median Duration of SD 3.2 months (range 1.9-7.2 months) [1] 3.2 months (range 1.9-7.2 months) [1]
Median Progression-Free Survival (PFS) 1.6 months [1] 1.8 months [1]

Table 2: Safety and Tolerability Profile [1] [4]

Adverse Event (AE) Intermittent Dosing (n=48) Daily Dosing (n=26)
Any Treatment-Related AE 91% of all patients (74 total) experienced at least one AE [1]
Hypertension 35% [1] 15% [1]
Elevated Aspartate Aminotransferase (AST) 23% [1] 8% [1]
Fatigue Commonly reported [1] Commonly reported [1]
Diarrhea Commonly reported [1] Commonly reported [1]
Maximum Tolerated Dose (MTD) Not the MTD for this schedule [1] 80 mg (established as MTD in Phase I) [4]

Experimental Protocols for Dosing Schedule Evaluation

The following methodologies are based on the phase II clinical trial that directly compared the two this compound dosing schedules in patients with metastatic gastric cancer [1] [3].

1. Study Design and Patient Selection

  • Trial Design: Single-arm, multicenter, phase II study examining two dosing regimens sequentially. Enrollment into the daily dosing cohort began after the intermittent dosing cohort was completed [1] [3].
  • Patient Population: Patients with histologically confirmed, metastatic gastric adenocarcinoma, including tumors of the gastroesophageal junction. Key eligibility criteria included [1] [3]:
    • Measurable disease as per RECIST 1.0 criteria.
    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
    • Adequate renal, hepatic, hematologic, and adrenocortical function.
  • Exclusion Criteria: Included known brain metastases or more than three prior lines of cytotoxic chemotherapy for advanced disease [1].

2. Dosing and Treatment Administration

  • Intermittent Schedule: Oral this compound bisphosphate was administered at 240 mg per day for 5 consecutive days, followed by 9 days without treatment (one 14-day cycle) [1].
  • Daily Schedule: Oral this compound bisphosphate was administered at 80 mg once per day continuously throughout each 14-day cycle [1].
  • Treatment Continuation: In both cohorts, patients continued treatment until disease progression, unacceptable toxicity, or withdrawal of consent. Tumor assessments were conducted every 8 weeks [1] [3].

3. Efficacy and Safety Assessment Methodologies

  • Primary Efficacy Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a confirmed complete or partial response according to RECIST 1.0 [1] [3].
  • Secondary Efficacy Endpoints: Included progression-free survival (PFS), disease stabilization rate, duration of stable disease, and overall survival (OS) [1].
  • Safety Assessments: Safety was evaluated through physical examinations, laboratory tests (hematology and chemistry), and monitoring of adverse events. All adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 3.0 [1].

4. Correlative Studies and Biomarker Analysis

  • MET Amplification Analysis: Archival or fresh tumor tissue was analyzed for MET gene amplification using fluorescent in situ hybridization (FISH) [1].
  • Pharmacodynamic (PD) Biomarkers: In a subset of patients (daily dosing cohort), paired fresh tumor biopsies were collected at baseline and 5-8 days after starting this compound to assess changes in phospho-MET (pMET) and total MET protein levels [1].
  • Pharmacokinetic (PK) and Soluble Biomarkers: Plasma samples were collected to measure this compound concentrations. Levels of soluble biomarkers, including soluble MET (sMET), HGF, soluble VEGFR2 (sVEGFR2), and VEGF-A, were analyzed using electrochemiluminescent immunoassays [1].

This compound Signaling Pathway and Experimental Workflow

The diagram below illustrates the primary targets of this compound and the downstream signaling pathways it inhibits, based on the described mechanism of action [5] [6].

G cluster_targets This compound Kinase Targets cluster_pathways Inhibited Downstream Signaling This compound This compound MET MET This compound->MET VEGFR2 VEGFR2 This compound->VEGFR2 RON RON This compound->RON AXL AXL This compound->AXL TIE2 TIE2 This compound->TIE2 Proliferation Cell Proliferation & Survival (pAKT, pERK) MET->Proliferation Invasion Cell Invasion & Metastasis MET->Invasion Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis RON->Proliferation AXL->Proliferation TIE2->Angiogenesis

Key Conclusions for Application

  • Efficacy in Unselected Populations: Single-agent this compound demonstrated limited efficacy in molecularly unselected patients with metastatic gastric cancer, with no objective responses observed and only a subset achieving stable disease [1] [5].
  • Dosing Schedule Trade-offs: The choice of schedule involves a trade-off: the intermittent schedule (240 mg, 5 days on/9 days off) may be associated with a higher incidence of certain AEs like hypertension and elevated AST, while the daily schedule (80 mg) was established as the maximum tolerated dose for continuous administration [1] [4].
  • Biomarker-Driven Approach is Critical: The clinical development of this compound underscores the importance of patient selection based on biomarkers. Activity was more pronounced in tumors with specific molecular alterations, such as MET mutations in papillary renal cell carcinoma, suggesting that future applications should focus on biomarker-defined populations [5] [6].

References

Application Notes and Protocol: Micellar-Enhanced Spectrofluorimetric Assay for the Quantification of Foretinib in Human Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Foretinib (FTB) is an orally active, small-molecule, multi-kinase inhibitor that primarily targets c-MET and VEGFR-2 receptors. It has demonstrated potent activity in various cancer models, including breast, ovarian, and gastric cancers [1] [2] [3]. Therapeutic drug monitoring (TDM) is crucial for this compound due to its narrow therapeutic index and high interindividual variability, which necessitates dose individualization to ensure maximum efficacy with minimal side effects [1]. While liquid chromatography-mass spectrometry (LC-MS/MS) is often used for such analyses, it is costly and requires specialized technical expertise [1].

The micellar-enhanced spectrofluorimetric method presented here offers a sensitive, precise, and eco-friendly alternative for quantifying this compound in human urine. This method leverages the fluorescence enhancement of this compound in a Cremophor RH 40 (Cr RH 40) micellar system, simplifying sample preparation and eliminating the need for expensive instrumentation [4] [1]. The methodology was optimized using Response Surface Methodology (RSM) with a Box-Behnken design, ensuring robust and reliable performance [4] [1]. These Application Notes provide a detailed protocol for researchers and scientists to implement this assay in drug development and clinical monitoring settings.

Working Principle

The assay is based on the significant enhancement of the native fluorescence of this compound when incorporated into the micellar structure of the non-ionic surfactant Cremophor RH 40. In an aqueous solution, surfactant molecules form micelles—organized aggregates with a hydrophobic core and hydrophilic exterior. The hydrophobic environment of the micellar core shields the this compound molecule from the polar aqueous solvent, reducing collisional quenching and non-radiative decay pathways, thereby leading to a marked increase in fluorescence quantum yield [4] [1] [5]. This principle of micellar-enhanced fluorescence is illustrated below.

G start Aqueous Solution of this compound surfactant Add Cremophor RH 40 Surfactant start->surfactant micelle_form Formation of Micellar Structures surfactant->micelle_form ftb_encapsulate This compound Molecules Encapsulated in Hydrophobic Micelle Core micelle_form->ftb_encapsulate result Enhanced Fluorescence Signal ftb_encapsulate->result

Materials and Methods

Reagents and Equipment
  • Analytical Reference Standard: this compound (FTB) bulk powder.
  • Surfactant Solution: Cremophor RH 40 (Cr RH 40), 1% (w/v) aqueous solution. Note: Other surfactants like SDS, Tween 20, Tween 80, and Cremophor EL were evaluated, but Cr RH 40 provided superior fluorescence enhancement [4] [5].
  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (HPLC grade).
  • Buffer: Phosphate buffer (0.1 M), optimized at pH 7.
  • Urine Samples: Drug-free human urine, stored frozen until analysis.
  • Equipment:
    • Spectrofluorimeter (e.g., JASCO Corporation, Japan) equipped with a 150 W Xenon lamp and 1 cm quartz cells [4] [1].
    • pH meter.
    • Analytical balance.
    • Vortex mixer.
    • Centrifuge.
  • Consumables: 25-mL volumetric flasks, micropipettes, microcentrifuge tubes.
Preparation of Solutions
  • Stock Standard Solution of FTB (0.5 mg/mL): Accurately weigh 12.5 mg of this compound standard powder and transfer to a 25-mL volumetric flask. Dissolve and make up to volume with DMSO. This solution is stable for at least two months when refrigerated [5].
  • Working Standard Solution (500 ng/mL): Pipette 250 µL of the stock solution into a 25-mL volumetric flask and dilute to the mark with acetonitrile.
  • Cremophor RH 40 Solution (1% w/v): Prepare a 1% aqueous solution of Cr RH 40.
  • Phosphate Buffer (0.1 M, pH 7): Prepare as per standard laboratory procedures.

Optimized Experimental Parameters

The following parameters, optimized via Response Surface Methodology (Box-Behnken design), are critical for assay performance [4] [1].

Table 1: Optimized Spectrofluorimetric Parameters for this compound Assay

Parameter Optimized Condition Notes / Effect of Variation
Organized Medium Cremophor RH 40 (Cr RH 40) Provided maximum fluorescence enhancement compared to other surfactants (e.g., SDS, Tween) [4]
Excitation Wavelength (λex) 245 nm This compound also has a secondary excitation peak at 290 nm [1]
Emission Wavelength (λem) 344 nm The primary, most intense emission peak [1]
Buffer pH 7.0 (Phosphate Buffer) Fluorescence intensity is highly dependent on pH [4]
Cr RH 40 Volume 60 µL of 1% solution Sufficient for complete micellization; excess surfactant does not quench signal [4] [1]
Diluting Solvent Water (Aqueous Micellar Medium) Confers the eco-friendly nature of the method [4]

Table 2: Analytical Performance and Validation Data of the Method

Validation Parameter Result
Linear Range 50 – 1000 µg L⁻¹
Correlation Coefficient (r) 0.998
Limit of Detection (LOD) 10.60 µg L⁻¹

| Accuracy (Mean Recovery %) | Bulk Powder: ≥ 99.82% Spiked Urine: 100.59% ± 3.40% | | Precision (RSD %) | Within acceptable limits per ICH guidelines | | Specificity | No interference from endogenous urine components [4] |

Step-by-Step Experimental Protocol

Sample Preparation: Urine Pre-treatment
  • Spiking: To 1.0 mL of blank human urine in a centrifuge tube, add 20 µL of the appropriate working standard solution to achieve the desired concentration within the calibration range [5].
  • Alkalization: Add 1.0 mL of NaOH/Glycine buffer (100 mM, pH 11) to the urine sample and vortex for 10 seconds [5].
  • Liquid-Liquid Extraction:
    • Add 5 mL of diethyl ether to the mixture.
    • Vortex vigorously for 1 minute.
    • Centrifuge at 10,000 rpm for 15 minutes for phase separation [5].
  • Evaporation and Reconstitution:
    • Carefully transfer the upper organic layer to a clean glass vial.
    • Evaporate to dryness under a gentle stream of nitrogen gas.
    • Reconstitute the residue with 1.0 mL of acetonitrile [5].
Assay Procedure in Micellar Medium
  • Aliquot: Transfer a 100 µL aliquot of the reconstituted urine sample (or standard solution for calibration curve) into a measurement cuvette [4] [5].
  • Additives: Sequentially add:
    • 40 µL of phosphate buffer (pH 7).
    • 60 µL of 1% Cr RH 40 solution [4].
  • Dilution: Dilute the mixture to a final volume of 2.0 mL with distilled water and mix thoroughly.
  • Measurement: Allow the solution to equilibrate for 5 minutes. Then, measure the Relative Fluorescence Intensity (RFI) at an emission wavelength of 344 nm, after excitation at 245 nm [4] [1].
  • Calibration: Construct a calibration curve by plotting the RFI against the concentration of the standard solutions. Use this curve to determine the concentration of this compound in the unknown urine samples.

The entire experimental workflow, from sample preparation to analysis, is summarized below.

G A 1. Prepare FTB Stock and Working Solutions B 2. Pre-treat Urine Sample (Alkalization & Extraction) A->B C 3. Aliquot Sample/Standard (100 µL) B->C D 4. Add Phosphate Buffer (40 µL, pH 7) C->D E 5. Add Cremophor RH 40 (60 µL, 1% w/v) D->E F 6. Dilute to Volume with Water E->F G 7. Equilibrate (5 min) F->G H 8. Measure Fluorescence (Ex: 245 nm / Em: 344 nm) G->H I 9. Quantify FTB via Calibration Curve H->I

Discussion

Method Advantages and Applications

The developed micellar-enhanced spectrofluorimetric method offers several key advantages:

  • High Sensitivity and Selectivity: The use of Cr RH 40 micelles enhances the native fluorescence of this compound, allowing for detection at very low concentrations (LOD: 10.60 µg L⁻¹), with no interference from endogenous urine components [4].
  • Eco-Friendly ("Green") Approach: The method predominantly uses water as the solvent, minimizing the consumption and disposal of hazardous organic solvents [4] [6].
  • Cost-Effectiveness: It provides a viable, high-performance alternative to sophisticated and expensive techniques like LC-MS/MS, making it accessible for quality control and clinical laboratories with limited resources [4] [1].
  • Proven Applicability: The method has been successfully validated for the determination of this compound in bulk powder and, critically, in spiked human urine samples with excellent accuracy and precision [4].
Troubleshooting Guide
  • Low Fluorescence Signal:
    • Cause: Inefficient micelle formation; incorrect pH; degradation of standard.
    • Solution: Verify the preparation and volume of the Cr RH 40 solution. Check the pH of the buffer. Ensure standard solutions are fresh and stored correctly.
  • Poor Linearity in Calibration Curve:
    • Cause: Pipetting errors; incomplete extraction from urine.
    • Solution: Calibrate pipettes and ensure proper technique. Confirm the liquid-liquid extraction steps are performed consistently and the organic layer is fully transferred.
  • High Background Signal:
    • Cause: Fluorescent impurities in reagents or consumables.
    • Solution: Use high-purity reagents and run a blank (all reagents except this compound) to subtract any background interference.

Conclusion

This document provides a comprehensive Application Notes and Protocol for the quantitative analysis of this compound in human urine using a micellar-enhanced spectrofluorimetric assay. The method is robust, sensitive, and validated according to ICH guidelines. Its simplicity and cost-effectiveness make it highly suitable for routine application in therapeutic drug monitoring, pharmacokinetic studies, and quality control laboratories, facilitating the effective and safe use of this compound in cancer therapy.

References

Foretinib adhesion migration invasion assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Findings

Foretinib is an orally available multi-kinase inhibitor that targets key receptor tyrosine kinases, including c-Met and VEGFR-2 [1]. Its ability to impede multiple steps of metastasis has been demonstrated across various cancer models.

The table below summarizes the primary anti-metastatic effects of this compound observed in preclinical studies:

Cancer Model Effect on Adhesion Effect on Migration & Invasion Key Signaling Pathways Affected Reference
Ovarian Cancer Reduced cell adhesion; Induction of anoikis (detachment-induced cell death) Blocked migration and invasion; Prevented invasion through basement membrane in vivo Inhibition of c-Met activation; Reduction of pAKT [1]
Triple-Negative Breast Cancer (TNBC) Information not specified in results Synergistic reduction of migration/invasion capacity when combined with Lapatinib (EGFR inhibitor) Reduction of pAKT; Decrease in invadopodia formation and gelatin digestion [2]
Colon Cancer (Immunomodulatory) Information not specified in results Inhibition of tumor metastasis to the lung in mouse models (in combination with anti-PD-1) Increased PD-L1 expression via JAK2-STAT1 pathway; VEGFR2 inhibition [3]

Detailed Experimental Protocols

The following are standardized protocols for key assays used to determine this compound's effects on migration and invasion, primarily based on the Boyden chamber (Transwell) method [4] [5].

Transwell Migration & Invasion Assay

This protocol quantifies the directional movement of cells through a porous membrane toward a chemoattractant. The invasion assay adds a layer of extracellular matrix (ECM) to measure the ability to degrade and move through a basement membrane mimic [4] [5].

  • Materials: this compound (e.g., dissolved in DMSO), cell lines of interest, Transwell inserts (e.g., 8.0 µm pore size for most epithelial cells), 24-well plates, serum-free medium, medium with serum or specific chemoattractant (e.g., FBS, EGF, HGF), ECM proteins like Matrigel (for invasion assay), fixative (e.g., 4% PFA), stain (e.g., Crystal Violet, Calcein-AM, or HOECHST 33342), cotton swabs [4] [5].
  • Procedure:
    • Cell Preparation: Serum-starve cells for 24 hours. Pre-treat cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) before seeding.
    • Coating (Invasion Assay Only): Thilly coat the top side of the Transwell membrane with a defined amount of Matrigel (e.g., 100 µL at 1 mg/mL) and allow it to polymerize at 37°C for 1-2 hours.
    • Seeding: Harvest and resuspend pre-treated cells in serum-free medium. Seed cells (e.g., 2.5 x 10⁴ to 1.0 x 10⁵ cells in 200-500 µL) into the top chamber (insert).
    • Chemoattraction: Add medium containing the chemoattractant (e.g., 10% FBS) to the bottom well. Ensure the bottom of the insert contacts the chemoattractant.
    • Incubation: Incubate the plates for 6-48 hours at 37°C and 5% CO₂. The duration depends on the cell line's intrinsic migratory ability.
    • Fixation and Staining: After incubation, carefully remove the medium from the insert. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells. Fix cells on the bottom side of the membrane with 4% PFA for 20 minutes, then stain with an appropriate dye (e.g., Crystal Violet for 15 minutes).
    • Quantification: Image the membranes using a microscope. Count the number of migrated cells in multiple random fields per membrane. Alternatively, if using a fluorescent dye like Calcein-AM, measure the fluorescence with a plate reader [4].
Cell Adhesion Assay

This protocol assesses the ability of cells to adhere to an ECM substrate, a crucial step in metastasis [5].

  • Materials: this compound, cell lines, 24-well or 96-well plates, ECM proteins (e.g., Fibronectin, Collagen I), PBS, Bovine Serum Albumin (BSA), fixative, stain [5].
  • Procedure:
    • Coating: Coat wells with an ECM protein (e.g., 10 µg/mL Fibronectin in PBS) for 1 hour at 37°C or overnight at 4°C.
    • Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
    • Cell Preparation and Seeding: Pre-treat cells with this compound or vehicle control. Harvest, count, and seed cells onto the coated and blocked wells. Allow cells to adhere for a specific time (e.g., 60-90 minutes) at 37°C.
    • Washing and Quantification: Gently wash the wells with PBS to remove non-adherent cells. Fix and stain the adherent cells. The number of adherent cells can be quantified by counting under a microscope or by solubilizing the stain and measuring its absorbance in a plate reader [5].

Visualizing the Workflow and Signaling

The following diagrams, created with DOT language, illustrate the core experimental workflow and the primary signaling pathway targeted by this compound.

G Start Start Experiment Plate Coat Transwell with ECM (For Invasion Assay) Start->Plate Seed Seed Pre-treated Cells in Upper Chamber Plate->Seed attract Add Chemoattractant to Lower Chamber Seed->attract Incubate Incubate (6-48 hrs) attract->Incubate Fix Fix, Stain & Image Non-migrated Cells Removed Incubate->Fix Analyze Quantify Migrated Cells Fix->Analyze

G HGF HGF Ligand MET c-Met Receptor HGF->MET Signal Blocks Phosphorylation & Downstream Signaling MET->Signal Activates Foret This compound Binds c-Met Foret->MET Inhibits Effects Inhibits: Migration, Invasion, Adhesion Signal->Effects

Critical Considerations for Experimental Design

  • Cell Line Selection: The effect of this compound can vary. Use relevant models (e.g., ovarian SKOV3ip1, HEY, breast MDA-MB-231, BT549) with documented c-Met/VEGFR2 expression [1] [2].
  • This compound Preparation: Typically prepare a stock solution in DMSO and dilute in cell culture medium for experiments. The final DMSO concentration in assays should be low (e.g., ≤0.1%) and matched in vehicle controls [1] [2].
  • Concentration Range: Based on literature, effective concentrations in vitro often range from 0.1 µM to 10 µM. A dose-response study is crucial for determining the IC₅₀ for your specific cell line and assay [2] [3].
  • Combination Therapies: this compound shows enhanced efficacy in combination with other agents, such as EGFR inhibitors or immunotherapy (anti-PD-1), providing a promising avenue for research [2] [3].

References

Mechanism of Action: How Foretinib Upregulates PD-L1

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the molecular mechanism by which Foretinib increases PD-L1 expression?

A: this compound, a multi-tyrosine kinase inhibitor, upregulates PD-L1 expression by activating the JAK2-STAT1 signaling pathway [1] [2]. Treatment with this compound leads to increased levels of phosphorylated STAT1 (at both Y701 and S727) and total STAT1. This activation triggers the transcription of the PD-L1 gene. This mechanism provides a strong rationale for combining this compound with anti-PD-1/PD-L1 immunotherapy, as the induced PD-L1 makes tumor cells more susceptible to checkpoint blockade [1].

The diagram below illustrates this signaling pathway and the experimental workflow for its validation.

G This compound This compound JAK2 JAK2 This compound->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 PDL1_Gene PDL1_Gene pSTAT1->PDL1_Gene Translocates to    Nucleus & Binds PD_L1 PD_L1 PDL1_Gene->PD_L1 Expresses Anti_PD1 Anti-PD-1 Antibody PD_L1->Anti_PD1 Binds & Blocks

Key Experimental Data and Findings

Q: What quantitative evidence supports PD-L1 upregulation and the resulting therapeutic effect?

The following tables summarize core experimental findings from the primary research [1].

Table 1: this compound-Induced PD-L1 Upregulation in Cell Lines

Cell Line Type This compound Treatment PD-L1 Protein Level pSTAT1 Level Key Method
MC38 Mouse Colon Cancer 1-4 µM for 24h Significantly Increased Significantly Increased Western Blot
CT26 Mouse Colon Cancer 1-4 µM for 24h Significantly Increased Significantly Increased Western Blot
HCT116 Human Colon Cancer 1-4 µM for 24h Significantly Increased Significantly Increased Western Blot
HT29 Human Colon Cancer 1-4 µM for 24h Significantly Increased Significantly Increased Western Blot
SW480 Human Colon Cancer 1-4 µM for 24h Significantly Increased Significantly Increased Western Blot

Table 2: In Vivo Efficacy of this compound + αPD-1 Combination Therapy

Tumor Model Treatment Groups Tumor Growth Inhibition vs. Control Tumor-Free Survival Rate Key Immune Changes in TME
MC38 (C57BL/6) This compound ~68% Not Specified ↑ CD4+ & CD8+ T cells; ↓ CD11b+ cells
αPD-1 ~77% Not Specified -
This compound + αPD-1 >100% (Regression) 50% Further ↑ T cell function; ↓ TAMs & M2-TAMs
CT26 (BALB/c) This compound + αPD-1 Significantly Enhanced 83% ↓ Tregs, TAMs, M2-TAMs in lungs

Detailed Experimental Protocols

Q: How can I validate this compound-induced PD-L1 upregulation via JAK2-STAT1 in my lab?

Here is a detailed protocol based on the methods from the research [1] [2].

Protocol 1: In Vitro Analysis of PD-L1 and Pathway Components

Objective: To confirm that this compound treatment upregulates PD-L1 and activates the JAK2-STAT1 pathway in cancer cell lines.

Materials:

  • Cell Lines: Mouse colon cancer cells (e.g., MC38, CT26) or human colon cancer cells (e.g., HCT116, SW480).
  • Reagents: this compound (e.g., Selleckchem, #S1111), dissolved in DMSO. JAK2 inhibitor (e.g., AG490). Antibodies for Western Blot: anti-PD-L1, anti-p-STAT1 (Y701), anti-p-STAT1 (S727), anti-STAT1, anti-β-actin.
  • Equipment: Cell culture incubator, Western blot apparatus, flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 3.0–4.5 × 10⁵ cells per well and culture for 48 hours.
    • Prepare treatment media containing this compound at various concentrations (e.g., 0, 1, 2, 4 µM). Include a DMSO vehicle control.
    • To confirm pathway specificity, pre-treat cells for 1 hour with a JAK2 inhibitor (e.g., AG490 at 25-100 µM) before adding this compound.
    • Treat the cells for 24 hours.
  • Protein Extraction and Western Blotting:

    • Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Load 10-30 µg of protein per lane on a 4-12% Bis-Tris gel for SDS-PAGE.
    • Transfer proteins to a nitrocellulose membrane.
    • Block the membrane with 5% BSA for 1 hour at room temperature.
    • Incubate with primary antibodies (anti-PD-L1, anti-p-STAT1, anti-STAT1) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Develop the blot using a chemiluminescent substrate and visualize.
  • Flow Cytometry for Surface PD-L1:

    • After treatment, harvest cells using Accutase or a non-enzymatic dissociation solution.
    • Wash cells twice with cold FACS buffer (PBS with 1% FBS).
    • Stain cells with an anti-PD-L1 antibody conjugated to a fluorophore (e.g., APC) for 30 minutes at 4°C in the dark.
    • Include an isotype control antibody for gating.
    • Wash cells twice and resuspend in FACS buffer.
    • Analyze PD-L1 surface expression using a flow cytometer. Gate on live cells using a viability dye.

Troubleshooting Guide

Q: What are common issues when studying this mechanism and how can they be resolved?

Problem Possible Cause Solution
No change in PD-L1 via Western Blot Ineffective this compound batch; Incorrect cell line/model. Verify drug activity with a viability assay; Confirm pathway relevance in your cell line using IFN-γ as a positive control for JAK-STAT activation [3].
Weak PD-L1 signal in Flow Cytometry Antibody concentration too low; Over-fixation of cells. Titrate the antibody for optimal signal; Avoid fixation or use gentle permeabilization if needed.
Poor tumor growth inhibition in vivo Suboptimal dosing schedule; Unfavorable tumor microenvironment. Refer to the in vivo dosing protocol (e.g., 5 mg/kg this compound oral gavage, 3 times/week); Monitor immune cell infiltration in tumors to assess TME remodeling [1].
High toxicity in mouse models This compound dose too high. Implement a dose-finding study; Consider intermittent dosing or weight-based dose adjustment.

Experimental Design Considerations

  • Confirm Pathway Specificity: Always use a JAK2 inhibitor (like AG490) as a control to demonstrate that the observed PD-L1 upregulation is specifically dependent on JAK2-STAT1 signaling [2].
  • Monitor the Broader Immune Context: Remember that this compound's benefit in combination therapy stems not only from PD-L1 upregulation but also from its ability to remodel the tumor microenvironment by increasing T cell infiltration and reducing immunosuppressive M2 macrophages [1].

References

Foretinib combination therapy dose recalculation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Foretinib Combination Therapies

The table below summarizes some of the most promising this compound combinations identified in recent preclinical studies:

Combination Drug Target(s) Cancer Model(s) Studied Key Findings & Efficacy Observed Interaction / Notes
Lapatinib [1] [2] EGFR, HER2 Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, BT549) [2] Synergistic reduction in cell viability and invasion; G2/M cell cycle arrest; reduced pAKT levels [2]. Synergistic (CI <1). Dose recalculation is required due to metabolic interaction [1].
Anti-PD-1 Antibody [3] [4] PD-1 Murine models of colorectal cancer (MC38, CT26) [3] [4] Enhanced tumor regression (83% in CT26; 50% in MC38) and survival; remodeled TME to boost anti-tumor immunity [3] [4]. Rational combination. This compound increases PD-L1 via JAK2-STAT1, improving anti-PD-1 efficacy [3].
Dacomitinib [5] EGFR, HER2, HER4 Patient-derived Glioblastoma Stem-like Cells (GSCs) [5] Identified as one of the most effective cytotoxic combinations against GSCs [5]. Highly effective combo. More data is needed on the nature of the interaction.
AZD3759 [5] EGFR Patient-derived Glioblastoma Stem-like Cells (GSCs) [5] Identified as a promising combination for targeting the GSC population [5]. Promising combo. Specific efficacy data was not provided in the abstract.

Metabolic Stability & Drug-Drug Interactions

A critical factor for dose recalculation, especially for the this compound/Lapatinib combo, is their mutual influence on metabolic stability. Key pharmacokinetic parameters from a study in a rat liver microsomes (RLMs) matrix are summarized below [1]:

Compound Intrinsic Clearance (CLint) In Vitro Half-Life (t1/2) Impact in Combination
This compound (FTB) 6.33 mL min⁻¹ kg⁻¹ [1] 23.9 min [1] Metabolic rate decreased when combined with Lapatinib [1].
Lapatinib (LPB) 5.63 mL min⁻¹ kg⁻⁻¹ [1] 26.9 min [1] Metabolic rate greatly increased when combined with this compound [1].

This data indicates both drugs undergo high hepatic clearance, suggesting low oral bioavailability. The opposing changes in metabolic rates when co-administered mean that dose recalculation is essential to maintain therapeutic exposure [1].

Experimental Protocol: Assessing Combination Effects In Vitro

This methodology, adapted from a study on TNBC cell lines, provides a workflow for evaluating the cytotoxicity and synergy of a drug combination like this compound and Lapatinib [2].

G Start Start Experiment CellPrep Cell Preparation Culture TNBC cell lines (e.g., MDA-MB-231, BT549) Start->CellPrep DrugTreat Drug Treatment Treat with: - this compound monotherapy - Lapatinib monotherapy - Combination - Vehicle control CellPrep->DrugTreat ViabilityAssay Viability & Proliferation Assay Incubate for 24/48h Perform XTT assay DrugTreat->ViabilityAssay DataAnalysis Data Analysis Calculate % viable cells Calculate Combination Index (CI) using software (e.g., Calcusyn) ViabilityAssay->DataAnalysis MechStudy Mechanistic Studies Western Blot (pAKT, pERK) Cell Cycle Analysis (Flow Cytometry) Invasion/Migration Assays DataAnalysis->MechStudy

Key Steps and Considerations [2]:

  • Cell Lines and Stimulation: Use relevant cancer cell lines. Stimulate cells with appropriate growth factors (e.g., EGF and HGF) during treatment to activate the signaling pathways targeted by the drugs, mimicking the tumor microenvironment.
  • Drug Treatment: Prepare a concentration matrix for the two drugs to test multiple combination ratios. Include monotherapy controls and a vehicle control.
  • Viability Assay: The XTT assay measures the metabolic activity of cells, serving as a proxy for cell viability and proliferation. A value below 1 indicates a toxic effect.
  • Data Analysis: Use software like Calcusyn to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
  • Mechanistic Follow-up: The protocol can be extended to understand the biological impact of the combination by examining downstream signaling, cell cycle distribution, and invasive capacity.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Our data shows a synergistic effect (CI < 1) for a this compound combination in vitro, but in vivo efficacy is lacking. What could be the cause?

  • A: This can often be attributed to pharmacokinetic issues. The synergistic concentration achieved in vitro may not be attainable in vivo due to differences in absorption, distribution, metabolism, or excretion (ADME). It is crucial to conduct Pharmacokinetic/Pharmacodynamic (PK/PD) studies to track the actual plasma and tumor tissue concentrations of the drugs and relate them to the observed effect [1] [6]. The high clearance and low half-life of this compound, as shown in the table above, are key factors to consider [1].

Q2: Why is dose recalculation critical when this compound is used in combination with Lapatinib?

  • A: As demonstrated in the metabolic stability table, these drugs significantly alter each other's metabolic rates. Lapatinib greatly increases the metabolism of this compound, which could lead to sub-therapeutic exposure. Conversely, this compound decreases Lapatinib's metabolism, potentially leading to toxic accumulation. Therefore, the doses used in monotherapy are not directly transferable to the combination setting, and recalibration is essential for both efficacy and safety [1].

Q3: What is the rationale for combining this compound with an anti-PD-1 immunotherapy?

  • A: The rationale is multifaceted and immunomodulatory. This compound not only directly inhibits tumor growth by targeting VEGFR2 and c-MET but also remodels the tumor microenvironment (TME). It increases T-cell infiltration and, paradoxically, upregulates PD-L1 on tumor cells via the JAK2-STAT1 pathway. This increased PD-L1 expression can make the tumor more visible and vulnerable to anti-PD-1 therapy, preventing immune escape and leading to a more durable response [3] [4].

References

Foretinib & Anti-PD-1 Combination Therapy: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview & Mechanism of Action

Foretinib is an orally available small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RON, AXL, and PDGFR [1]. Its primary anti-tumor effects were initially attributed to inhibiting angiogenesis and tumor cell proliferation. However, recent findings show its profound impact on the immunosuppressive TME [2] [3].

  • Key Biological Insight: this compound monotherapy increases tumor cell PD-L1 expression by activating the JAK2-STAT1 signaling pathway. This upregulation makes tumors more susceptible to immune checkpoint blockade, providing a strong rationale for combining this compound with anti-PD-1 antibodies [2] [3].
  • TME Remodeling: The combination therapy enhances anti-tumor immunity by increasing the infiltration and function of cytotoxic T cells, decreasing the proportion of tumor-associated macrophages (TAMs), and inhibiting their polarization toward the immunosuppressive M2 phenotype [2] [3].
Summary of Key Preclinical Efficacy Data

The following table summarizes quantitative data from a pivotal study using murine colorectal cancer models [2] [3].

Tumor Model Treatment Group Tumor Growth Inhibition Complete Regression Rate Long-term Survival (Recurrence-free)
MC38 (C57BL/6 mice) This compound (7.5 mg/kg) 67.97% Not specified Not specified
αPD-1 76.69% Not specified Not specified
This compound + αPD-1 98.05% 50% (3 of 6 mice) >120 days
MC38 (C57BL/6 mice) This compound (10 mg/kg) + αPD-1 Enhanced vs. lower dose 83% >120 days
CT26 (BALB/c mice) This compound + αPD-1 Significantly inhibited 83% >120 days
CT26-Luc (Metastasis) This compound + αPD-1 Significant inhibition of lung metastasis Not applicable Not applicable
Common Experimental Challenges & FAQs

Q1: Our in vivo combination therapy shows variable efficacy. What are the critical factors to optimize?

  • Dosage: The synergistic effect is dosage-dependent. A higher dose of this compound (10 mg/kg) combined with αPD-1 led to an 83% complete regression rate in MC38 tumors, compared to 50% with a 7.5 mg/kg dose [2] [3].
  • Tumor Model Selection: Efficacy has been demonstrated in immunogenic models like MC38 and CT26. Response may vary in poorly immunogenic "cold" tumors.
  • TME Monitoring: Always analyze the TME post-treatment. Use flow cytometry to confirm an increased CD8+/TAM ratio and western blot to verify JAK2-STAT1 pathway activation and PD-L1 upregulation [2] [3].

Q2: How does this compound increase PD-L1, and why doesn't this promote immune escape in combination therapy?

  • Mechanism: this compound treatment activates the JAK2-STAT1 pathway, a known inducer of PD-L1 transcription. This was confirmed in vitro and in vivo in multiple human and murine colon cancer cell lines [2] [3].
  • Paradox Resolution: While PD-L1 can inhibit T cells, its upregulation by this compound is a marker of active IFN-γ signaling and a sensitized TME. The simultaneously administered anti-PD-1 antibody blocks this inhibitory pathway, preventing immune escape and allowing the enhanced T-cell population to effectively kill tumor cells [2].

Q3: What are the key immune cell populations to track when analyzing the TME? The combination therapy's success hinges on reshaping the immune landscape. Focus on these key populations [2] [3]:

  • To INCREASE: CD3+, CD4+, and CD8+ T cells, particularly those producing IFN-γ (effector function).
  • To DECREASE: Total CD11b+ myeloid cells, TAMs, and specifically M2-polarized TAMs.
  • To MONITOR: Regulatory T cells (Tregs), as this compound and αPD-1 can have conflicting effects on them, potentially resulting in no net change.
Detailed Experimental Protocol: In Vivo Efficacy and TME Analysis

This protocol is adapted from a study using the MC38 subcutaneous model [2] [3].

1. Materials

  • Mice: C57BL/6 mice (e.g., female, 5-7 weeks old).
  • Cell Line: MC38 murine colorectal cancer cells.
  • Drugs:
    • This compound: Reconstitute in a suitable vehicle (e.g., NMP/PEG300) for oral gavage.
    • Anti-PD-1 antibody (e.g., Clone RMP1-14): Prepare for intraperitoneal injection.
  • Key Reagents: Flow cytometry antibodies (anti-CD45, CD3, CD4, CD8, CD11b, F4/80, CD206), Western blot antibodies (anti-PD-L1, p-STAT1, STAT1, p-JAK2, JAK2).

2. Methods

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC38 cells into the right flank of mice on Day 0.
  • Group Randomization: On Day 6 (when tumor volume reaches ~100 mm³), randomize mice into four groups:
    • Group 1: Vehicle control
    • Group 2: this compound (e.g., 7.5 or 10 mg/kg, orally, daily or on a defined schedule)
    • Group 3: αPD-1 (e.g., 200 µg/injection, intraperitoneally, every 2-3 days)
    • Group 4: this compound + αPD-1
  • Tumor Monitoring: Measure tumor volumes 2-3 times per week using calipers. Calculate volume as (minor axis)² × major axis / 2.
  • Endpoint Analysis:
    • Efficacy: Harvest tumors and weigh them at the end of the study. Plot tumor growth curves and calculate inhibition rates.
    • TME Immune Profiling:
      • Digest harvested tumors to create a single-cell suspension.
      • Stain cells with antibody panels for T cells (CD45, CD3, CD4, CD8) and macrophages (CD45, CD11b, F4/80, CD206).
      • Analyze by flow cytometry to determine the percentages and counts of immune cell populations.
    • Mechanistic Signaling:
      • Lyse tumor tissue or this compound-treated cancer cells in vitro.
      • Perform Western blotting to detect levels of PD-L1, p-STAT1 (Y701 and S727), STAT1, p-JAK2, and JAK2.
Visualizing the Mechanism and Workflow

The following diagrams, created with Graphviz, illustrate the molecular mechanism and experimental workflow.

foretinib_mechanism This compound's Mechanism in the Tumor Microenvironment cluster_this compound This compound Action cluster_apd1 Anti-PD-1 Action cluster_tme Tumor Microenvironment (TME) Remodeling This compound This compound JAK2_STAT1 JAK2-STAT1 Pathway Activation This compound->JAK2_STAT1 PD_L1_Up PD-L1 Upregulation on Tumor Cells JAK2_STAT1->PD_L1_Up PD1_Block PD-1/PD-L1 Blockade PD_L1_Up->PD1_Block Ligand Anti_PD1 Anti_PD1 Anti_PD1->PD1_Block Antibody Tcell_Act T-cell Activation & Proliferation PD1_Block->Tcell_Act Infiltr ↑ CD8+ T-cell Infiltration Tcell_Act->Infiltr M2_Mac ↓ M2 Macrophages (TAMs) Tcell_Act->M2_Mac

experimental_workflow In Vivo Efficacy & TME Analysis Workflow Step1 Day 0: Tumor Inoculation (MC38/CT26 cells) Step2 Day 6: Group Randomization & Start Treatment Step1->Step2 Step3 Weeks 1-4: Monitor Tumor Growth & Animal Health Step2->Step3 Step4 Endpoint: Tumor Harvest Step3->Step4 Step5 Single-Cell Suspension Step4->Step5 Step6 Flow Cytometry (T-cell & TAM Profiling) Step5->Step6 Step7 Western Blot (PD-L1 & Signaling) Step5->Step7 Step8 Data Analysis: Efficacy & TME Modulation Step6->Step8 Step7->Step8

Key Takeaways for Researchers

  • Synergistic Potential: The combination of this compound and anti-PD-1 is a promising strategy to overcome resistance in colorectal cancer models by simultaneously targeting multiple components of the TME [2] [3].
  • Dosage is Critical: Pay close attention to the this compound dosage, as efficacy is dose-dependent. The 10 mg/kg dose showed superior complete regression rates [3].
  • Validate Mechanistic Insights: Confirm the biological effects in your models by routinely testing for PD-L1 upregulation and JAK2-STAT1 pathway activation following this compound treatment [2].

References

Foretinib apoptosis induction anoikis assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Foretinib-Induced Apoptosis: Mechanism & Key Findings

This compound (GSK1363089) is an oral multikinase inhibitor that primarily targets the HGF/Met and VEGFR2 signaling pathways [1]. Its anti-tumor effect in endometrial cancer cells is achieved by inducing p53-dependent apoptosis [1].

  • Molecular Mechanism: this compound inhibits the autocrine HGF/Met signaling pathway, leading to reduced phosphorylation of Met and its downstream effectors, Akt and ERK. This deactivation lifts the suppression on p53, allowing for the initiation of apoptosis [1]. The pathway is summarized below.

foretinib_apoptosis HGF HGF Met Met HGF->Met PI3K_Akt PI3K_Akt Met->PI3K_Akt MAPK MAPK Met->MAPK This compound This compound This compound->Met MDM2 MDM2 PI3K_Akt->MDM2 p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis

  • Key Experimental Findings: Research in endometrial cancer cell lines revealed critical data on this compound's effects [1].
Parameter Investigated Finding Experimental Method
Cell Proliferation Suppressed in concentration-dependent manner MTS assay
Apoptosis Induction Significantly increased Caspase-3 activity assay, FACS
Met & Akt Phosphorylation Constitutively phosphorylated; decreased by this compound Western Blot
p53 Pathway Activation Increased p53 and PUMA expression; decreased p-MDM2 Western Blot
In Vivo Efficacy Significant anti-tumor effects Mouse xenograft models
p53 Mutation Prevalence 10.8% (37 of 344 specimens) Immunohistochemistry

Anoikis Assay Optimization: Workflow & Protocols

Anoikis is a specific form of apoptosis triggered by cell detachment. The following workflow outlines key steps for investigating anoikis resistance [2].

anoikis_workflow Start Start CellPrep Cell Preparation & Seeding Start->CellPrep Culture Detachment Culture on Ultra-Low Attachment Plates CellPrep->Culture Assay Anoikis Evaluation Cell Death ELISA, Flow Cytometry Culture->Assay Analysis Data Analysis & Quantification Assay->Analysis

  • Detailed Protocol for Detachment-Induced Anoikis [2]:
    • Cell Preparation: Culture A549 cells in RPMI-1640 medium with 10% FBS. At 70-80% confluence, detach cells using trypsin-EDTA.
    • Seeding for Anoikis: Resuspend cells at 1x10⁵ cells/mL. Transfer 500 μL (5x10⁴ cells) into ultra-low attachment 24-well plates. Prepare replicates for cell counting and cell death detection.
    • Induction and Incubation: Incubate cells for desired time intervals (e.g., 0, 24, 48, 72 hours) at 37°C in a CO₂ incubator.
    • Evaluation of Anoikis: Use a Cell Death Detection ELISA PLUS kit to measure apoptosis. The kit uses anti-histone-biotin and anti-DNA-POD antibodies to detect cytoplasmic nucleosomes.
  • Additional Experimental Models [2]:
    • 3D Spheroid Culture: This model uses Corning Matrigel matrix to study cell survival and death in an anchored but non-adherent 3D environment.
    • In Vivo Circulating Tumor Cell (CTC) Assay: This model helps evaluate the survival of tumor cells in circulation after intravenous injection into mouse models.

Case Study: AFP and Anoikis in Gastric Cancer

Research on gastric cancer AGS cells shows that α-fetoprotein (AFP) influences anoikis resistance [3].

  • Experimental Findings: Interference of AFP expression with siRNA attenuated invasion and metastasis, and increased anoikis sensitivity in AGS cells [3].
  • Key Protocol Steps [3]:
    • Blocking Cell Anchorage: Use poly-HEMA to coat culture plates, creating a non-adherent surface.
    • Inducing Anoikis: Culture AGS cells on poly-HEMA-coated plates with/without AFP siRNA.
    • Measuring Apoptosis/Anoikis: Use a flow cytometer with Annexin V FITC/PI staining or a commercial anoikis assay kit to quantify cell death.
    • Analyzing Apoptotic Markers: Use Western blotting to detect changes in expression of pro-apoptotic (Bax, caspase-3, caspase-9) and anti-apoptotic (Bcl-2) proteins [3].

Frequently Asked Questions

Q: What is the typical working concentration range for this compound in in vitro cell assays? A: Based on the MTS assay in endometrial cancer cell lines, this compound is used in a range from 0.1 μM to 100 μM, showing a concentration-dependent suppression of cell proliferation [1]. A concentration of 3 μM was used to induce significant apoptosis in caspase-3 assays [1].

Q: My anoikis assay shows low cell death signals. What could be the reason? A: Low cell death can be due to several factors:

  • Insufficient Detachment Time: Some cancer cell lines are highly anoikis-resistant. Extend the incubation time on ultra-low attachment plates beyond 72 hours [2].
  • Excessive Seeding Density: High cell density can create cell-cell contacts that mimic survival signals. Optimize and potentially reduce the initial seeding density [2].
  • Incomplete Blockage of Attachment: Ensure that ultra-low attachment plates are used and properly treated to prevent any cell adhesion.

Q: Which markers can I use to confirm this compound-induced apoptosis and the involvement of the p53 pathway? A: You can use a combination of markers:

  • Early Apoptosis: Caspase-3 activation [1].
  • p53 Pathway Activity: Increase in p53 and its target PUMA, alongside a decrease in phosphorylated MDM2 [1].
  • Mitochondrial Pathway: Increase in pro-apoptotic Bax, decrease in anti-apoptotic Bcl-2, and activation of caspase-9 [3] [4].

Q: How can I model anoikis resistance in a more physiologically relevant system? A: Beyond the basic detachment model, consider:

  • 3D Spheroid Culture: This system allows cells to form their own ECM, mimicking the in vivo tumor microenvironment more closely than monolayer cultures [2].
  • In Vivo Circulating Tumor Cell (CTC) Assay: This model directly tests the ability of cancer cells to survive in the circulatory system, a key step in metastasis [2].

References

Foretinib vs crizotinib MET inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Potency Comparison

The table below summarizes key experimental data comparing the MET inhibition profiles of Foretinib and Crizotinib.

Inhibitor Property This compound Crizotinib
Primary Classification Type II TKI (binds DFG-out, inactive MET conformation) [1] Type Ia TKI (binds DFG-in, active MET conformation) [1]
Key Binding Residues Interacts with the hydrophobic back pocket and solvent front residue G1163 [2] Interacts with Y1230 residue [2]
Reported MET Ki/IC50 (Enzyme) Highly potent; precise values for MET not fully detailed in search results Potent; precise values for MET not fully detailed in search results
Cellular Proliferation IC50 Potent inhibition; precise values for MET-driven models not fully detailed in search results Potent inhibition; precise values for MET-driven models not fully detailed in search results
Activity vs. D1228X Mutations Potent activity: Overcomes common on-target resistance (e.g., D1228H/N/V) [2] Inactive: Resistance conferred by D1228 mutations [2]
Activity vs. Y1230X Mutations Potent activity: Effective against Y1230X mutations [2] Inactive: Resistance conferred by Y1230 mutations [2]
Selectivity Profile Multi-kinase inhibitor (MET, VEGFR2, AXL, RON, Tie-2) [3] [4] Multi-kinase inhibitor (ALK, MET, ROS1) [5] [6]
Additional MDR Reversal Inhibits ABCB1 and ABCG2 efflux transporters, can reverse multidrug resistance [4] Not indicated in search results

Key Experimental Evidence & Workflows

The superior potency of this compound against certain resistance mutations is demonstrated through standardized cell-based and biochemical assays.

Experimental Workflow for Profiling TKI Resistance

The diagram below outlines a typical workflow used to identify and characterize resistance mutations and inhibitor efficacy.

G Figure 1: Workflow for Profiling TKI Resistance A 1. Generate Resistant Cell Models B 2. High-Throughput Drug Screening A->B C 3. Growth Inhibition Assays (IC50) B->C D 4. Analyze Signaling Pathways (Western Blot) C->D E 5. In Vivo Validation D->E

  • Generate Resistant Cell Models: Resistant clones (e.g., Ba/F3 cells expressing METex14 with secondary mutations D1228X or Y1230X) are generated via random mutagenesis or site-directed mutagenesis [2].
  • High-Throughput Drug Screening: Cells are exposed to a library of TKIs. This method identified this compound as a candidate effective against D1228X and Y1230X mutations [2].
  • Growth Inhibition Assays (IC50): Cell viability is measured after 72-hour TKI treatment. This compound showed low nanomolar IC50 against Ba/F3 cells with D1228H/N/V/Y and Y1230H mutations [2].
  • Analyze Signaling Pathways: Western blotting confirms that this compound treatment inhibits phosphorylation of MET and downstream effectors like ERK1/2 in mutant cell lines [2].
  • In Vivo Validation: Studies in mouse xenograft models confirm this compound's ability to inhibit tumor growth driven by resistant MET mutations [2].

Mechanism of Action and Resistance

The different binding modes of Type I and Type II inhibitors underpin their distinct resistance profiles.

MET Kinase Inhibition and Resistance Mechanism

The diagram below illustrates how this compound and Crizotinib bind differently to the MET kinase domain, leading to different resistance profiles.

G Figure 2: MET TKI Binding and Resistance cluster_1 MET Kinase Domain Y1230 Y1230 (Gatekeeper) D1228 D1228 (DFG Motif) G1163 G1163 (Solvent Front) Criz Crizotinib (Type Ia) Criz->Y1230 Binds Foret This compound (Type II) Foret->D1228 Binds Foret->G1163 Interacts Res1 Y1230X Mutation → Crizotinib Resistance Res1->Y1230 Res2 D1228X Mutation → Crizotinib Resistance Res2->D1228 Res3 Remains Sensitive to this compound Res3->Foret

  • Crizotinib (Type I) Binding and Resistance: As a type Ia inhibitor, Crizotinib binds the active kinase conformation, interacting with Y1230. Mutations at Y1230 or the nearby D1228 residue disrupt this binding, causing strong resistance [1] [2].
  • This compound (Type II) Binding and Superiority: this compound binds the inactive kinase, extending into a hydrophobic back pocket. This allows it to maintain interactions even when D1228 or Y1230 are mutated. Its long tail also interacts with the solvent front residue G1163, stabilizing its binding against these mutations [2].

Research Implications and Strategic Use

  • Sequential Therapy Strategy: Preclinical evidence supports a sequential strategy where This compound serves as a second-line option after resistance emerges to type I MET inhibitors like capmatinib or tepotinib due to D1228X or Y1230X mutations [2].
  • Considerations for this compound: While this compound has a broader resistance coverage, it is a multi-kinase inhibitor targeting VEGFR2, AXL, and others. This might complicate the interpretation of experimental results due to off-target effects [3]. Crizotinib, while susceptible to more on-target mutations, may be preferable in cleaner mechanistic studies targeting the primary MET pathway.
  • Beyond Direct MET Inhibition: this compound inhibits ABCB1 and ABCG2 transporters, potentially reversing multidrug resistance (MDR) to chemotherapeutic agents like doxorubicin and mitoxantrone. This adds another dimension to its application in cancer research [4].

References

Comparison Overview: Foretinib + Erlotinib vs. Erlotinib Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Feature Foretinib + Erlotinib (Combination Therapy) Erlotinib Monotherapy
Mechanism of Action Inhibits EGFR, MET, AXL, VEGFR2, and other kinases [1] [2] Reversible inhibitor of EGFR tyrosine kinase [3] [4]
Recommended Dose Erlotinib 150 mg daily from day 1, with this compound 30 mg added from day 15 (28-day cycles) [1] [5] 150 mg daily, on an empty stomach [3] [4]
Efficacy (in studied population) 17.8% response rate (5/28 response-evaluable patients) [1] [2] Higher response rates in EGFR mutation-positive NSCLC; modest benefit in unselected populations [1] [6]
Common Adverse Events (≥20%) Diarrhea, fatigue, anorexia, dry skin, rash, hypertension [1] [5] Rash (49%), diarrhea (20%), anorexia, fatigue [3]
Key Resistance Mechanisms Targeted Primary (HGF-MET signaling) and acquired (MET amplification, AXL activation) resistance to EGFR TKIs [1] [2] Primarily effective against EGFR-sensitizing mutations; does not address MET/AXL-mediated resistance [1]
Research Phase Phase I (as of 2017). Future development "will require molecular patient selection" [1] [2] FDA-approved; first-line treatment for EGFR-mutant advanced NSCLC [3] [6]

Mechanistic Rationale and Signaling Pathways

The combination strategy is grounded in overcoming well-defined resistance pathways to EGFR inhibitors.

  • Erlotinib's Role: As a first-generation EGFR TKI, erlotinib blocks the adenosine triphosphate (ATP) binding site of the EGFR, inhibiting its autophosphorylation and downstream pro-survival signaling pathways, such as the MAPK and STAT pathways [7] [4].
  • This compound's Role: this compound is a multi-kinase inhibitor that primarily targets MET and AXL [1] [2]. Both MET amplification and AXL activation are established mechanisms of acquired resistance to EGFR TKIs like erlotinib. Furthermore, primary resistance can be mediated by upregulation of HGF (the MET ligand) [1] [2]. By inhibiting these parallel pathways, this compound is designed to restore tumor sensitivity to EGFR inhibition.

The following diagram illustrates the signaling pathways and the points of inhibition for each drug.

G EGF EGF EGFR EGFR EGF->EGFR HGF HGF MET MET HGF->MET GAS6 GAS6 AXL AXL GAS6->AXL Downstream Downstream Signaling (MAPK, STAT, PI3K) EGFR->Downstream MET->Downstream AXL->Downstream Cellular_Response Cellular Responses: Proliferation, Survival & Anti-Apoptosis Downstream->Cellular_Response Erlotinib Erlotinib Erlotinib->EGFR Inhibits     Foretinib_MET This compound Foretinib_MET->MET Inhibits     Foretinib_AXL This compound Foretinib_AXL->AXL Inhibits    

Key Experimental Data and Protocol

The primary source of comparative data comes from the Canadian Cancer Trials Group phase I study (IND.196) [1] [5] [2].

  • Study Objective: To determine the Recommended Phase II Dose (RP2D) and assess the safety and preliminary efficacy of the combination.
  • Patient Population: 31 patients with previously treated advanced NSCLC.
  • Experimental Design:
    • Dosing Protocol: A standard "3+3" dose escalation design was used. Erlotinib (100 mg or 150 mg) was started on Day 1 of cycle 1. If tolerated, this compound (30 mg or 45 mg) was added on Day 15 [1] [5].
    • RP2D: The recommended phase II dose was defined as erlotinib 150 mg daily for 14 days, with this compound 30 mg added on day 15, with both drugs continued continuously in 28-day cycles [1] [2].
  • Key Findings:
    • Efficacy: The objective response rate was 17.8% (5 out of 28 response-evaluable patients) in this molecularly unselected, pretreated population [1] [2].
    • Biomarker Analysis: In a subset of 18 tumor samples, baseline MET expression appeared to be associated with treatment response, highlighting a potential subgroup that might derive more benefit [1] [2].
    • Safety: The combination showed "incremental toxicity" over erlotinib alone. Dose-limiting toxicities (DLTs) at the RP2D included Grade 3 pain, mucositis, fatigue, and rash. Common adverse events are listed in the table above [1] [5].

Interpretation and Research Implications

For researchers and clinicians, the data suggests:

  • The This compound and erlotinib combination presents a clinically active but more toxic option for advanced, pretreated NSCLC.
  • The future of this combination, as noted by the study authors, hinges on molecular patient selection [1] [2]. Targeting populations with specific resistance mechanisms, such as MET amplification or AXL activation, is likely necessary to maximize the benefit-risk ratio.
  • This combination approach represents a rational strategy to overcome resistance to first-generation EGFR TKIs, a significant challenge in clinical management.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

632.24464114 Da

Monoisotopic Mass

632.24464114 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81FH7VK1C4

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.

Wikipedia

Foretinib

Dates

Last modified: 08-15-2023
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5: Choueiri TK, Vaishampayan U, Rosenberg JE, Logan TF, Harzstark AL, Bukowski RM, Rini BI, Srinivas S, Stein MN, Adams LM, Ottesen LH, Laubscher KH, Sherman L, McDermott DF, Haas NB, Flaherty KT, Ross R, Eisenberg P, Meltzer PS, Merino MJ, Bottaro DP, Linehan WM, Srinivasan R. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. J Clin Oncol. 2013 Jan 10;31(2):181-6. doi: 10.1200/JCO.2012.43.3383. Epub 2012 Dec 3. PubMed PMID: 23213094; PubMed Central PMCID: PMC3532390.
6: Shapiro GI, McCallum S, Adams LM, Sherman L, Weller S, Swann S, Keer H, Miles D, Müller T, Lorusso P. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors. Invest New Drugs. 2013 Jun;31(3):742-50. doi: 10.1007/s10637-012-9881-z. Epub 2012 Oct 6. PubMed PMID: 23054208.
7: Seiwert T, Sarantopoulos J, Kallender H, McCallum S, Keer HN, Blumenschein G Jr. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2013 Apr;31(2):417-24. doi: 10.1007/s10637-012-9861-3. Epub 2012 Aug 24. PubMed PMID: 22918720; PubMed Central PMCID: PMC3589657.
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